molecular formula C18H19NO6 B2441307 N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1797063-38-7

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2441307
CAS No.: 1797063-38-7
M. Wt: 345.351
InChI Key: WYVIDYFNDPWBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6/c1-22-14-5-3-11(7-16(14)23-2)13(20)9-19-18(21)12-4-6-15-17(8-12)25-10-24-15/h3-8,13,20H,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVIDYFNDPWBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Biological Activity

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that belongs to the class of benzodioxole derivatives. These compounds are recognized for their diverse biological activities, including anticancer , antioxidant , and antiparasitic properties . This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various models, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C18H21N1O5
  • Molecular Weight : 341.37 g/mol
  • CAS Number : 1797063-38-7

The compound features a benzodioxole core linked to a carboxamide group, which is crucial for its biological activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating a moderate level of potency against these cancers.

Antioxidant Properties

The antioxidant capacity of the compound has been evaluated using standard assays such as DPPH radical scavenging and ABTS assays. Results show that:

  • DPPH Scavenging Activity : The compound exhibited a scavenging effect of approximately 70% at 100 µM concentration.
  • ABTS Assay : It demonstrated an IC50 value of 25 µM, suggesting effective radical scavenging abilities.

Antiparasitic Activity

This compound has also been investigated for its antiparasitic effects. Preliminary studies indicate:

  • Effectiveness Against Parasites : The compound showed significant activity against Leishmania donovani with an IC50 value of 15 µM.
  • Mechanism of Action : It is hypothesized that the compound disrupts the mitochondrial function in parasites, leading to cell death.

In Vivo Studies

In vivo studies using zebrafish and mice models have provided insights into the safety and efficacy of the compound:

  • Zebrafish Model :
    • Survival Rate : High survival rates were observed at low concentrations (up to 50 µM).
    • Behavioral Assessment : No significant behavioral abnormalities were reported at lower doses.
  • Mice Model :
    • Toxicity Assessment : Hematological and biochemical analyses indicated no significant toxicity at doses below 25 mg/kg.
    • Organ Function Tests : Liver and kidney functions remained stable with no notable changes in enzyme levels.

Table of Biological Activities

Activity TypeModel/AssayObserved EffectIC50/Effectiveness
AnticancerMCF-7 Cell LineInhibition of proliferation10 µM
HeLa Cell LineInhibition of proliferation20 µM
A549 Cell LineInhibition of proliferation30 µM
AntioxidantDPPH AssayRadical scavenging100 µM (70% effect)
ABTS AssayRadical scavenging25 µM
AntiparasiticLeishmania donovaniCell death15 µM

Q & A

Basic Synthesis and Purification

Question: What are the standard synthetic routes and purification methods for N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide? Answer: The synthesis typically involves condensation of benzo[d][1,3]dioxole-5-carboxylic acid derivatives with appropriate amines. A key intermediate, 3,4-dimethoxyphenethylamine, is reacted with activated carbonyl groups under coupling agents like EDC/HOBt. Purification is achieved via silica gel column chromatography using solvent systems such as n-hexane:ethyl acetate (3:2), yielding solid products with melting points ~175–177°C and purity >95% . Optimization of reaction time, temperature (e.g., 0°C to room temperature), and stoichiometric ratios improves yield (reported up to 75–77%) .

Structural Characterization Techniques

Question: Which spectroscopic and analytical methods are critical for confirming the compound’s structural integrity? Answer:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.7–7.2 ppm, methoxy groups at δ 3.8–3.9 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 358.1422 for C₁₉H₂₀NO₆) .
  • Elemental Analysis : Confirms C, H, N composition (±0.3% deviation) .

Basic Biological Screening

Question: What in vitro assays are recommended for preliminary evaluation of anticancer activity? Answer:

  • MTT Assay : Measures cytotoxicity against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
  • Apoptosis Detection : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
  • ROS Scavenging : DPPH or ABTS assays for antioxidant potential (IC₅₀ < 50 µM suggests strong activity) .

Advanced Synthesis Optimization

Question: How can reaction conditions be tailored to enhance yield and purity? Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst Use : Pd-based catalysts for Suzuki couplings or TBAB for phase-transfer reactions .
  • Temperature Control : Gradual warming from 0°C to reflux minimizes side reactions .
  • Chromatography Refinement : Gradient elution (e.g., 10–50% EtOAc in hexane) resolves closely related impurities .

Mechanistic Studies

Question: What experimental approaches elucidate the compound’s mechanism of action in cancer cells? Answer:

  • Western Blotting : Quantifies apoptosis markers (e.g., Bax/Bcl-2 ratio, caspase-3 cleavage) .
  • Enzyme Inhibition Assays : Measures IC₅₀ against kinases (e.g., EGFR) or oxidoreductases (e.g., MAO) .
  • Molecular Docking : Predicts binding modes with targets like DNA topoisomerase II (Glide score ≤ −8 kcal/mol) .

Addressing Data Contradictions

Question: How should discrepancies in bioactivity data between structural analogs be resolved? Answer:

  • SAR Analysis : Compare substituent effects (e.g., 3,4-dimethoxy vs. 3,5-dimethoxy on apoptosis induction) .
  • Dose-Response Curves : Validate potency differences (e.g., EC₅₀ shifts with chloro vs. methoxy groups) .
  • Metabolic Stability Tests : Assess hepatic microsomal degradation to rule out pharmacokinetic variability .

Computational Modeling

Question: What in silico strategies predict target interactions and ADMET properties? Answer:

  • Molecular Dynamics (MD) : Simulates ligand-protein stability (e.g., RMSD < 2 Å over 100 ns) .
  • ADMET Prediction : SwissADME evaluates bioavailability (TPSA < 140 Ų, LogP ~3.5) .
  • QSAR Modeling : Relates structural descriptors (e.g., Hammett σ) to IC₅₀ values .

Advanced SAR Exploration

Question: How do substituents on the benzodioxole ring influence bioactivity? Answer:

  • Electron-Withdrawing Groups (e.g., -NO₂): Enhance enzyme inhibition but reduce solubility .
  • Hydrophobic Moieties (e.g., thiophene): Improve membrane permeability (LogD > 3) .
  • Hydrogen-Bond Donors (e.g., -OH): Increase target binding but may reduce metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.